TMJ-Based Chromophores Exhibit a Reduced Optical Energy Gap Versus TPA-Based Analogs
When comparing donor-bithienyl-acceptor compounds, adopting 1,1,7,7-tetramethyljulolidine (TMJ) as the donor instead of triphenylamine (TPA) results in a narrower HOMO-LUMO energy gap, indicative of stronger push-pull character and red-shifted absorption [1].
| Evidence Dimension | HOMO-LUMO Energy Gap (ΔE) |
|---|---|
| Target Compound Data | Smaller ΔE (ΔE_ST contributed by large HOMO-LUMO spatial separation) [1] |
| Comparator Or Baseline | Triphenylamine (TPA) as donor: Larger ΔE |
| Quantified Difference | TMJ donor leads to a shorter ΔE_ST due to expanded LUMO distribution from unique p-π* conjugation [1]. |
| Conditions | Series of donor–bithienyl–acceptor compounds with B(2,6-Me2-4-RC6H2)2 acceptors; assessed via DFT calculations. |
Why This Matters
A smaller energy gap directly translates to red-shifted optical properties, which is essential for applications like red OLED emitters where TMJ's stronger electron-donating ability is required to achieve the target color coordinates.
- [1] Zhang, Z., Edkins, R. M., Nitsch, J., Fucke, K., Eichhorn, A., Steffen, A., Wang, Y., & Marder, T. B. (2015). D-π-A triarylboron compounds with tunable push-pull character achieved by modification of both the donor and acceptor moieties. Chemistry - A European Journal, 21(1), 177-190. View Source
